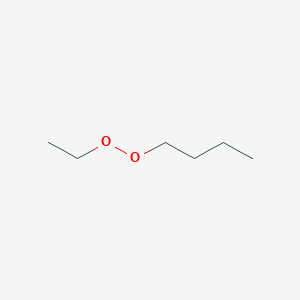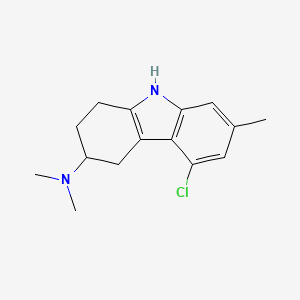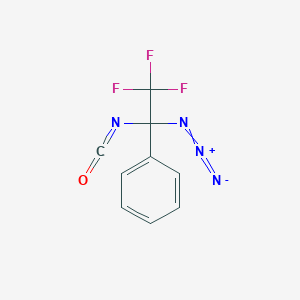
4-Bromooctan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromooctan-3-one is an organic compound that belongs to the class of brominated ketones It features a bromine atom attached to the fourth carbon of an eight-carbon chain, with a ketone functional group at the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromooctan-3-one can be synthesized through several methods. One common approach involves the bromination of octan-3-one. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of advanced purification techniques such as distillation or recrystallization is also common to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromooctan-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Products vary based on the nucleophile used, such as 4-hydroxyoctan-3-one or 4-cyanooctan-3-one.
Reduction: 4-Bromooctan-3-ol.
Oxidation: 4-Bromooctanoic acid.
Applications De Recherche Scientifique
4-Bromooctan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4-Bromooctan-3-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ketone group can participate in various addition and reduction reactions, making the compound versatile in chemical synthesis. Molecular targets and pathways include interactions with enzymes and proteins, where the compound can modify active sites or inhibit enzymatic activity.
Comparaison Avec Des Composés Similaires
4-Chlorooctan-3-one: Similar structure but with a chlorine atom instead of bromine.
4-Iodooctan-3-one: Contains an iodine atom, making it more reactive due to the larger atomic size.
4-Fluorooctan-3-one: Features a fluorine atom, which is less reactive compared to bromine.
Uniqueness: 4-Bromooctan-3-one is unique due to the balance of reactivity and stability provided by the bromine atom. It is more reactive than its chlorine and fluorine counterparts, making it suitable for a wider range of chemical reactions. it is less reactive than the iodine derivative, offering better control in synthetic applications.
Propriétés
Numéro CAS |
57246-67-0 |
|---|---|
Formule moléculaire |
C8H15BrO |
Poids moléculaire |
207.11 g/mol |
Nom IUPAC |
4-bromooctan-3-one |
InChI |
InChI=1S/C8H15BrO/c1-3-5-6-7(9)8(10)4-2/h7H,3-6H2,1-2H3 |
Clé InChI |
XJCJWFOVPQOHDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(E)-Benzyldiazenyl]butan-2-ol](/img/structure/B14621499.png)
![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)

![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)
![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)

